molecular formula C13H30N2S2 B12728358 Ethanamine, 2,2'-((1-butylpentylidene)bis(thio))bis- CAS No. 91485-92-6

Ethanamine, 2,2'-((1-butylpentylidene)bis(thio))bis-

Cat. No.: B12728358
CAS No.: 91485-92-6
M. Wt: 278.5 g/mol
InChI Key: UUPDRZUHGHADQA-UHFFFAOYSA-N
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Description

Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is a chemical compound with the molecular formula C7H18N2S2 It is known for its unique structure, which includes two ethanamine groups connected by a butylpentylidene bridge through sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- typically involves the reaction of ethanamine with a butylpentylidene precursor in the presence of sulfur. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Material Preparation: Ensuring high purity of ethanamine and butylpentylidene precursors.

    Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.

    Purification: Techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Can be reduced to form thiols or amines.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar solvents like water, ethanol, or acetone.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- involves its interaction with molecular targets through its sulfur and amine groups. These interactions can lead to:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

    Redox Reactions: Participating in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, 2,2’-((1-methylethylidene)bis(thio))bis-: Similar structure but with a methylethylidene bridge.

    Ethanamine, 2,2’-((1-propylpropylidene)bis(thio))bis-: Similar structure but with a propylpropylidene bridge.

Uniqueness

Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is unique due to its specific butylpentylidene bridge, which imparts distinct chemical and physical properties

Properties

CAS No.

91485-92-6

Molecular Formula

C13H30N2S2

Molecular Weight

278.5 g/mol

IUPAC Name

2-[5-(2-aminoethylsulfanyl)nonan-5-ylsulfanyl]ethanamine

InChI

InChI=1S/C13H30N2S2/c1-3-5-7-13(8-6-4-2,16-11-9-14)17-12-10-15/h3-12,14-15H2,1-2H3

InChI Key

UUPDRZUHGHADQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(SCCN)SCCN

Origin of Product

United States

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